Home > Products > Screening Compounds P114363 > 5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione
5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione - 221619-35-8

5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione

Catalog Number: EVT-2772955
CAS Number: 221619-35-8
Molecular Formula: C20H14N4O3
Molecular Weight: 358.357
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione is a complex organic compound that belongs to a class of heterocyclic compounds. It is characterized by the presence of both pyrazole and pyrimidine moieties, which are known for their biological activities. This compound has garnered interest in medicinal chemistry due to its potential anticancer properties and its role as an inhibitor of specific enzymes involved in inflammatory processes.

Source

The compound is synthesized through various chemical reactions involving barbituric acid and substituted pyrazoles. Research has demonstrated its synthesis and evaluation in several studies focused on drug design and biological activity assessment .

Classification

5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione can be classified as:

  • Heterocyclic compound: Contains nitrogen atoms in its ring structure.
  • Pyrazole derivative: Incorporates a pyrazole unit which contributes to its biological activity.
  • Pyrimidine derivative: Features a pyrimidine core which is significant in pharmacological applications.
Synthesis Analysis

Methods

The synthesis of 5-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione typically involves a multi-step process:

  1. Formation of Pyrazole: The initial step involves the condensation of 4-chlorophenylhydrazine with suitable aldehydes to form a pyrazole intermediate.
  2. Condensation Reaction: This intermediate is then reacted with barbituric acid under reflux conditions in an ethanol-water mixture.
  3. Purification: The resultant product is typically purified through recrystallization from suitable solvents .

Technical Details

The reaction conditions often include:

  • Reagents: Barbituric acid and substituted aldehydes (e.g., phenyl or alkyl derivatives).
  • Solvents: Ethanol and water are commonly used for the reaction medium.
  • Temperature: Refluxing conditions are maintained for optimal yield.
Molecular Structure Analysis

Structure

The molecular structure of 5-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione consists of:

  • A pyrimidine ring with three carbonyl groups at positions 2, 4, and 6.
  • A pyrazole moiety linked via a methylene bridge at position 5.

Data

Key structural data includes:

  • Molecular formula: C22_{22}H18_{18}N4_{4}O3_{3}
  • Molecular weight: Approximately 394.41 g/mol
  • Melting point: Typically reported around 240–250 °C .
Chemical Reactions Analysis

Reactions

5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione can participate in various chemical reactions:

  1. Nucleophilic Substitution: The carbonyl groups can undergo nucleophilic attack by amines or alcohols.
  2. Reduction Reactions: The carbonyl groups can be reduced to alcohols under specific conditions.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the carbonyl groups and the electron-donating characteristics of the aromatic rings attached to the pyrazole moiety .

Mechanism of Action

Process

The mechanism of action for 5-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione primarily involves its role as an inhibitor of human microsomal prostaglandin E synthase 1 (mPGES-1). This enzyme is crucial in the biosynthesis of prostaglandins from arachidonic acid.

Data

Studies have shown that derivatives of this compound exhibit selective inhibition against mPGES-1 with IC50_{50} values in the nanomolar range, indicating potent biological activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish solid.
  • Solubility: Soluble in organic solvents such as ethanol and methylene chloride.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic carbonyl groups.

Relevant analyses include infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Applications

Scientific Uses

5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione has several notable applications:

  1. Anticancer Research: Investigated for its potential to inhibit cancer cell proliferation.
  2. Anti-inflammatory Studies: Explored as an inhibitor for enzymes involved in inflammatory pathways.
  3. Drug Development: Serves as a scaffold for designing new therapeutic agents targeting various diseases .

This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its significance in ongoing pharmaceutical research.

Rational Drug Design and Target Identification

Structural Basis for Microsomal Prostaglandin E Synthase-1 Inhibition as a Therapeutic Strategy

Microsomal prostaglandin E synthase-1 is an inducible enzyme that catalyzes the terminal step in prostaglandin E₂ biosynthesis during inflammation. Unlike cyclooxygenase isoforms (cyclooxygenase-1 and cyclooxygenase-2), microsomal prostaglandin E synthase-1 specifically modulates pathological prostaglandin E₂ production while preserving homeostatic prostanoid biosynthesis (e.g., prostacyclin and thromboxane A₂). This selectivity circumvents the cardiovascular and gastrointestinal risks associated with cyclooxygenase inhibition by traditional non-steroidal anti-inflammatory drugs and coxibs [1] [5].

Structural analyses reveal that microsomal prostaglandin E synthase-1 possesses a hydrophobic substrate-binding pocket adjacent to its glutathione cofactor site. The compound 5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione binds within this pocket, forming critical interactions:

  • Hydrogen bonding between the pyrimidinetrione carbonyl and Ser127
  • Hydrophobic contacts between pyrazole phenyl rings and residues Ile32, Leu135, and Ala138
  • π-π stacking with Tyr130 [1] [2]

Table 1: Key Binding Interactions of the Compound with Microsomal Prostaglandin E Synthase-1

Binding Site ResidueInteraction TypeStructural Role
Ser127Hydrogen bondingAnchors barbituric acid "head"
Tyr130π-StackingStabilizes aromatic pharmacophores
Ile32/Leu135/Ala138Hydrophobic contactsAccommodates phenyl substituents
Glutathione siteVicinal positioningEnables cofactor-dependent inhibition

This targeted binding disrupts prostaglandin H₂ substrate channeling, suppressing pathological prostaglandin E₂ production while maintaining physiological prostanoid synthesis—a fundamental advance in anti-inflammatory drug design [1] [5].

Scaffold Hybridization: Integration of Pyrazole and Barbituric Acid Pharmacophores

The core structure of 5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione exemplifies rational scaffold hybridization:

  • Pyrazole moiety: Derived from virtual screening hits, this component occupies the hydrophobic "tail" region of the microsomal prostaglandin E synthase-1 substrate-binding pocket. 1,3-Diphenyl substitution optimizes cavity filling, with 4-chlorophenyl at position 1 enhancing potency over unsubstituted phenyl [1] [2].
  • Pyrimidine-2,4,6-trione (barbituric acid): Serves as a polar "head" group, replacing the original thiazolidinone lead. This modification strengthens hydrogen bonding with Ser127 and introduces tunable electronic properties. Thiobarbituric acid derivatives (C=S substitution) exhibit 3-5 fold greater potency than carbonyl analogues due to enhanced electronic delocalization [1] [2] [6].

Synthetic access employs a convergent four-step sequence:

  • Alkylation of 4-hydroxyacetophenone to form 4-alkoxyacetophenones
  • Condensation with 4-chlorophenylhydrazine to yield ethylidene hydrazines
  • Vilsmeier-Haack-Arnold formylation to generate 1H-pyrazole-4-carbaldehydes
  • Knoevenagel condensation with barbituric/thiobarbituric acids [2]

Structure-activity relationship studies demonstrate that linear alkoxy chains at the 3-phenyl position significantly enhance potency. Butoxy (C₄) and hexyloxy (C₆) chains optimally fill the hydrophobic subpocket, yielding IC₅₀ values of 56 nM and 52 nM, respectively, in thiobarbiturate derivatives. Bulky benzyloxy groups or chains >C₁₀ reduce activity due to steric constraints [2].

Table 2: Impact of Structural Modifications on Microsomal Prostaglandin E Synthase-1 Inhibition

CompoundR GroupXIC₅₀ (nM)Potency vs. Lead
7aHO337Baseline
8cnC₄H₉OS566-fold increase
8dnC₆H₁₃OS526.5-fold increase
8gBnOS7972-fold decrease

Role of Inducible Prostaglandin E₂ Suppression in Anti-Inflammatory Drug Development

Inducible prostaglandin E₂ drives pathological inflammation through vasodilation, edema, and cytokine amplification. Conventional anti-inflammatory agents like non-steroidal anti-inflammatory drugs suppress prostaglandin E₂ by inhibiting cyclooxygenase isoforms, but concurrently impair homeostatic prostanoids:

  • Cyclooxygenase-1 inhibition: Reduces gastroprotective prostacyclin
  • Cyclooxygenase-2 inhibition: Disrupts thromboxane A₂/prostacyclin balance, elevating cardiovascular risk [1] [4] [5]

5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione circumvents this limitation by targeting microsomal prostaglandin E synthase-1 downstream of cyclooxygenase. Biochemical profiling confirms:

  • >100-fold selectivity for microsomal prostaglandin E synthase-1 over cyclooxygenase-1/cyclooxygenase-2
  • Suppression of lipopolysaccharide-induced prostaglandin E₂ (IC₅₀ = 56 nM) without altering other prostanoids
  • Preservation of constitutive prostaglandin E₂ in non-inflammatory settings [1] [5]

Table 3: Therapeutic Advantages of Targeted Prostaglandin E₂ Suppression

Molecular TargetProstaglandin E₂ SelectivityHomeostatic Prostanoid PreservationClinical Risk Profile
Cyclooxygenase-1Non-selectiveImpairedGastrointestinal toxicity
Cyclooxygenase-2PartialPartially impairedCardiovascular events
Microsomal prostaglandin E synthase-1HighMaintainedMinimized (preclinical data)

This mechanistic precision positions microsomal prostaglandin E synthase-1 inhibitors as next-generation anti-inflammatories. Evidence further suggests therapeutic utility in oncology, as microsomal prostaglandin E synthase-1 is overexpressed in lung, colon, and prostate malignancies, where prostaglandin E₂ promotes angiogenesis and immune evasion [5]. The compound’s scaffold thus represents a versatile platform for inflammation and oncology drug development, fulfilling unmet needs in target discrimination.

Properties

CAS Number

221619-35-8

Product Name

5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-pyrimidine-2,4,6-trione

IUPAC Name

5-[(1,3-diphenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione

Molecular Formula

C20H14N4O3

Molecular Weight

358.357

InChI

InChI=1S/C20H14N4O3/c25-18-16(19(26)22-20(27)21-18)11-14-12-24(15-9-5-2-6-10-15)23-17(14)13-7-3-1-4-8-13/h1-12H,(H2,21,22,25,26,27)

InChI Key

WOGISSLYRYBUMU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=O)NC3=O)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.